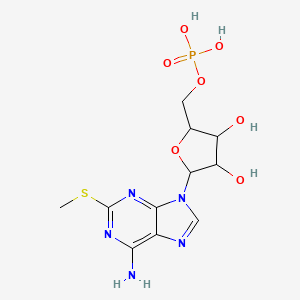
Scodopin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scodopin is a natural product found in Scorodocarpus borneensis with data available.
Applications De Recherche Scientifique
Isolation and Structural Elucidation
Scodopin, a sesquiterpene, was isolated from the fruits of Scorodocarpus borneensis. It was identified alongside a mixture of three tryptamine-type alkaloids, scorodocarpines A-C. The structural elucidation of this compound was achieved through spectral data analysis, particularly using tandem mass spectrometry (Wiart et al., 2001).
Therapeutic Potential and Biological Activities
Although there's no direct research focusing solely on the therapeutic applications of this compound, studies on similar compounds provide insights into potential biological activities. For example, emodin, a compound structurally related to sesquiterpenes like this compound, exhibits various pharmacological effects such as anti-inflammatory, antiproliferative, and immunosuppressive properties. It has been studied for its effects on various cancer cell lines, indicating a potential for this compound in similar research areas (Srinivas et al., 2003), (Huang et al., 1991).
Molecular Mechanisms and Pathways
Research on similar compounds like emodin, aloe-emodin, and rhein, has shown their involvement in inhibiting gene expression of matrix metalloproteinase-9 (MMP-9) and inducing apoptosis through caspase-dependent pathways, which could be relevant for this compound as well (Chen et al., 2010), (Han et al., 2015).
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(1S,4R)-7-hydroxy-4-methyl-1-propan-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C15H20O2/c1-9(2)11-5-4-10(3)13-8-15(17)14(16)7-6-12(11)13/h6-11H,4-5H2,1-3H3,(H,16,17)/t10-,11+/m1/s1 |
Clé InChI |
UBBJWWNVYFBQMJ-MNOVXSKESA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](C2=CC=C(C(=O)C=C12)O)C(C)C |
SMILES canonique |
CC1CCC(C2=CC=C(C(=O)C=C12)O)C(C)C |
Synonymes |
scodopin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




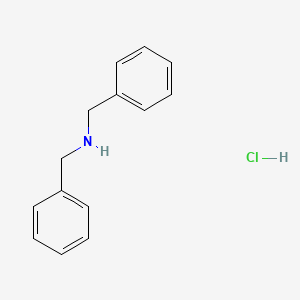
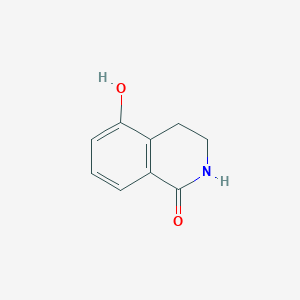
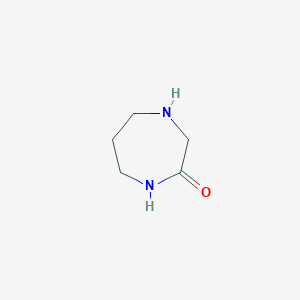
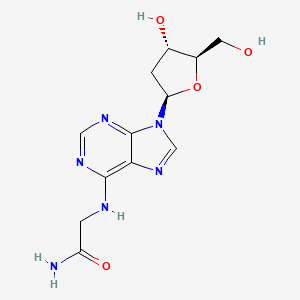
![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)
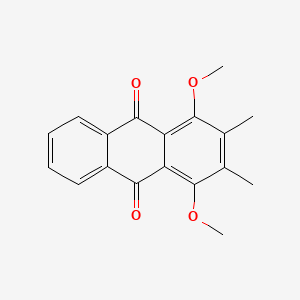
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)



